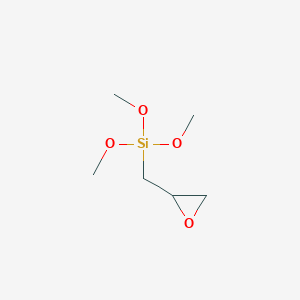

Silane, trimethoxy(oxiranylmethyl)-

Description

Fundamentals of Silane (B1218182) Coupling Agent Functionality

Silane coupling agents are bifunctional molecules designed to form a durable bond between organic and inorganic materials. gelest.comshinetsusilicone-global.com Their general structure consists of an organofunctional group (R) and hydrolyzable groups (X) attached to a silicon atom. gelest.com In the case of "Silane, trimethoxy(oxiranylmethyl)-," the oxiranylmethyl (also known as glycidyl) group serves as the organofunctional moiety, while the trimethoxy groups are the hydrolyzable components.

The functionality of these agents unfolds in a two-step process. First, the alkoxy groups (in this instance, methoxy (B1213986) groups) undergo hydrolysis in the presence of water to form reactive silanol (B1196071) groups (Si-OH). nih.govgelest.com This hydrolysis can be catalyzed by acids or bases. google.com The methoxy-type silanes are known for their rapid hydrolysis. shinetsusilicone-global.comresearchgate.net

Following hydrolysis, the newly formed silanol groups can condense with hydroxyl groups present on the surface of inorganic substrates, such as glass, silica (B1680970), or metal oxides, forming stable covalent siloxane bonds (Si-O-Substrate). gelest.comnih.govontosight.ai Simultaneously, these silanols can also self-condense with other silanol molecules to form a cross-linked polysiloxane network at the interface. nih.govresearchgate.net This network enhances the robustness of the interfacial region.

The second critical function involves the organofunctional group. The oxiranyl (epoxy) group of "Silane, trimethoxy(oxiranylmethyl)-" is capable of reacting with various organic polymers, such as epoxy, urethane, and acrylic resins. shinetsusilicone-global.comontosight.ai This reaction, often a ring-opening polymerization of the epoxy group, creates a strong covalent bond between the silane and the organic matrix. ontosight.ai This dual reactivity allows the silane to act as a true molecular bridge, chemically linking the inorganic and organic phases and thereby improving adhesion, mechanical strength, and moisture resistance of the composite material. shinetsusilicone-global.comshinetsusilicone-global.comsinosil.comspecialchem.com

Theoretical Frameworks of Organic-Inorganic Interfacial Adhesion

The significant improvement in the performance of composite materials through the use of silane coupling agents like "Silane, trimethoxy(oxiranylmethyl)-" is explained by several theoretical models that describe the complex interactions at the organic-inorganic interface.

Chemical Bond Theory

The most widely accepted and established explanation for the effectiveness of silane coupling agents is the chemical bond theory. hengdasilane.com This theory posits that the primary mechanism of adhesion enhancement is the formation of covalent bonds across the interface. nih.govhengdasilane.com As previously described, the silane molecule forms covalent siloxane (Si-O-Inorganic) bonds with the inorganic substrate and covalent bonds with the organic polymer matrix through its organofunctional group. nih.govnih.gov These primary chemical bonds create a strong and durable link between the two dissimilar materials, which is significantly more robust than weaker van der Waals forces or simple physical adsorption. nih.gov The formation of these covalent linkages is crucial for efficient stress transfer from the polymer matrix to the reinforcing inorganic filler, leading to improved mechanical properties of the composite. nih.gov

Surface Infiltration and Wetting Theories

While the chemical bond theory is central, other phenomena also contribute to the enhanced adhesion. Surface infiltration and wetting theories suggest that the silane coupling agent improves the wetting of the inorganic surface by the organic polymer. hengdasilane.com The organofunctional groups of the silane, being compatible with the polymer matrix, effectively lower the surface energy of the inorganic filler. This improved compatibility allows the liquid polymer resin to spread more easily and uniformly over the filler surface, ensuring intimate contact and minimizing voids or defects at the interface. Better wetting facilitates the formation of the crucial chemical bonds described in the chemical bond theory and also promotes mechanical interlocking as the resin cures.

Reversible Equilibrium and Deformable Layer Hypotheses

The interface created by silane coupling agents is not a rigid, static boundary. The reversible equilibrium hypothesis suggests that the siloxane bonds (Si-O-Si) at the interface, particularly those between the silane and the inorganic surface, can undergo hydrolysis and condensation in a reversible manner, especially in the presence of water. This dynamic equilibrium allows for the relaxation of stresses that may build up at the interface due to thermal expansion differences or mechanical loading, thus preventing premature failure.

Complementing this is the deformable layer hypothesis, which views the polysiloxane layer formed by the self-condensation of the silane molecules as a flexible intermediate layer. This "rubbery" interlayer can absorb and dissipate energy, providing a gradient in properties from the rigid inorganic surface to the more flexible organic matrix. This helps to accommodate the stress concentration at the interface, further enhancing the durability and toughness of the composite material.

Physical and Chemical Properties of Silane, trimethoxy(oxiranylmethyl)-

| Property | Value |

| CAS Number | 2530-83-8 nist.gov |

| Molecular Formula | C9H20O5Si nist.gov |

| Molecular Weight | 236.3376 g/mol nist.gov |

| IUPAC Name | Silane, trimethoxy[3-(oxiranylmethoxy)propyl]- nist.gov |

| Synonyms | γ-Glycidoxypropyltrimethoxysilane, (3-Glycidoxypropyl)trimethoxysilane nist.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

trimethoxy(oxiran-2-ylmethyl)silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O4Si/c1-7-11(8-2,9-3)5-6-4-10-6/h6H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEAZOECJMOZWTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](CC1CO1)(OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O4Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30619104 | |

| Record name | Trimethoxy[(oxiran-2-yl)methyl]silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30619104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20222-57-5 | |

| Record name | Trimethoxy[(oxiran-2-yl)methyl]silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30619104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Synthesis and Reactivity Mechanisms of Trimethoxy Oxiranylmethyl Silane

Structural Attributes and Intrinsic Reactivity of Functional Groups

The unique chemistry of GPTMS is rooted in the independent yet cooperative reactivity of its two primary functional groups. The trimethoxysilane (B1233946) group provides a mechanism for bonding to inorganic surfaces, while the epoxy group allows for covalent integration into a variety of organic polymer matrices.

Silane (B1218182) Moiety (Trimethoxysilane) Hydrolysis and Condensation Potential

The trimethoxysilane group is the anchor for inorganic substrates. Its reactivity proceeds through a two-step process: hydrolysis followed by condensation nih.gov.

Hydrolysis: In the presence of water, the three methoxy (B1213986) groups (-OCH₃) attached to the silicon atom undergo hydrolysis to form reactive silanol (B1196071) groups (Si-OH) and methanol (B129727) as a byproduct. This reaction can be catalyzed by either acids or bases and is generally fastest at acidic or alkaline pH values, with the lowest rate occurring at a neutral pH of 7 njchm.comnih.gov. The general equation for this step is:

R-Si(OCH₃)₃ + 3H₂O ⇌ R-Si(OH)₃ + 3CH₃OH

Studies have shown that for GPTMS in a 2% aqueous solution at 26°C and a pH of 5.4, the hydrolysis is a relatively fast reaction, completing within approximately two hours tandfonline.com. The pseudo-first-order rate constant for the initial hydrolysis step (the conversion of R-Si(OCH₃)₃ to R-Si(OCH₃)₂(OH)) has been calculated to be 0.026 min⁻¹ under these conditions tandfonline.comresearchgate.nettandfonline.com. The rate of hydrolysis is also influenced by the nature of the alkoxy group; methoxy (-OCH₃) groups hydrolyze about six to ten times faster than ethoxy (-OC₂H₅) groups, a difference often attributed to the smaller steric hindrance of the methoxy group.

Condensation: Following hydrolysis, the newly formed silanol groups are highly reactive and can undergo condensation. This involves either two silanol groups reacting to form a stable siloxane bond (Si-O-Si) and a molecule of water, or a silanol group reacting with a hydroxyl group on the surface of an inorganic substrate to form a covalent Si-O-substrate bond nih.govelsevier.es.

2 R-Si(OH)₃ → (HO)₂-Si(R)-O-Si(R)-(OH)₂ + H₂O

This condensation process is significantly slower than hydrolysis. At ambient temperature, it can take several weeks to months for significant oligomerization to occur in solution tandfonline.comtandfonline.com. The rate of both hydrolysis and condensation is highly dependent on several factors, as detailed in the table below.

Table 1: Factors Influencing Hydrolysis and Condensation of the Trimethoxysilane Moiety

| Factor | Effect on Reaction Rate | Research Findings |

|---|---|---|

| pH | Slowest at neutral pH (~7), faster in acidic or alkaline conditions. | In acidic media, protonated silanol preferentially condenses with the least acidic silanol groups, leading to less branched structures. In alkaline media, deprotonated silanol attacks more acidic silanol groups, resulting in more branched and condensed clusters nih.gov. |

| Temperature | Increased temperature significantly accelerates both hydrolysis and condensation. | The condensation of GPTMS into oligomeric species is markedly faster at 50°C and 70°C compared to 26°C tandfonline.com. |

| Solvent | The presence of organic solvents like ethanol (B145695) can delay the hydrolysis reaction elsevier.es. | The type of solvent can influence reaction rates significantly nih.gov. |

| Concentration | Higher concentrations of silane and water can increase reaction rates. | The kinetics of condensation are highly dependent on the initial silane concentration elsevier.es. |

Oxiranylmethyl (Epoxy) Group Nucleophilic Reactivity

The oxiranylmethyl group, commonly known as an epoxy or glycidyl (B131873) group, is a three-membered heterocyclic ether. The significant ring strain of this structure makes it susceptible to ring-opening reactions when attacked by nucleophiles khanacademy.org. This reactivity is key to forming covalent bonds with organic polymers.

The ring-opening can be initiated by a wide range of nucleophiles, including amines, alcohols, anhydrides, and thiols. The reaction can be catalyzed by both acids (Lewis or Brønsted) and bases.

Under basic or neutral conditions (strong nucleophiles): The reaction typically proceeds via an Sₙ2 mechanism. The nucleophile attacks one of the two electrophilic carbons of the epoxy ring, preferentially the least sterically hindered carbon atom. This leads to the opening of the ring and the formation of a new carbon-nucleophile bond and a hydroxyl group khanacademy.orgmdpi.com.

Under acidic conditions: The acid catalyst protonates the oxygen atom of the epoxy ring, making the ring more electrophilic and thus more reactive towards even weak nucleophiles. The nucleophilic attack then occurs, often with a preference for the more substituted carbon atom due to the development of a partial positive charge (a carbocation-like character) mdpi.com.

In the context of GPTMS, the epoxy group can react with the functional groups of a polymer resin (e.g., the amine groups in an epoxy hardener). This process can also lead to the polymerization of the epoxy groups themselves, forming poly(ethylene oxide) chains, which can be catalyzed by agents like boron trifluoride diethyl etherate (BF₃OEt₂) or specialized montmorillonite (B579905) clays (B1170129) acs.orglpnu.uabcrec.id. Kinetic studies of GPTMS in aqueous solution have shown that the epoxy ring can open to form a diol. This reaction occurs simultaneously with the condensation of the silanol groups and is dramatically accelerated by increasing temperature, with a calculated activation energy of 68.4 kJ/mol tandfonline.comresearchgate.nettandfonline.com.

Synthetic Methodologies for Trimethoxy(oxiranylmethyl)silane (GPTMS)

The industrial production of GPTMS primarily relies on catalytic hydrosilylation, which offers high efficiency and selectivity.

Routes via Direct Alkylation

While less common for the direct synthesis of GPTMS, alkylation reactions are a fundamental strategy in organosilane chemistry. A conceptually related synthesis would involve a Williamson ether synthesis-type reaction between a halogenated propyltrimethoxysilane and glycidol (B123203). For instance, 3-chloropropyltrimethoxysilane (B1208415) can react with the sodium salt of glycidol (sodium glycidoxide) to form GPTMS and sodium chloride.

Cl-CH₂CH₂CH₂-Si(OCH₃)₃ + Na⁺⁻O-CH₂CH(O)CH₂ → CH₂(O)CHCH₂-O-CH₂CH₂CH₂-Si(OCH₃)₃ + NaCl

This pathway leverages the nucleophilic substitution of the chloride by the alkoxide of glycidol. The efficiency of such reactions depends on the leaving group, with iodide being a better leaving group than chloride researchgate.net. Industrial synthesis of glycidyl ethers also commonly employs a two-step method involving the reaction of an alcohol with epichlorohydrin (B41342) under the influence of an acid catalyst, followed by a dehydrochlorination step with a base to form the epoxy ring google.com.

Catalytic Approaches in Organosilane Synthesis

The most prevalent and economically viable method for synthesizing GPTMS is the catalytic hydrosilylation of allyl glycidyl ether (AGE) with trimethoxysilane (HSi(OCH₃)₃) scientific.netchemicalbook.comchemicalbook.com. This is an addition reaction where the Si-H bond of the silane adds across the carbon-carbon double bond of the allyl group.

CH₂=CHCH₂-O-CH₂CH(O)CH₂ + H-Si(OCH₃)₃ --(Catalyst)--> CH₂(O)CHCH₂-O-CH₂CH₂CH₂-Si(OCH₃)₃

This reaction requires a catalyst, and transition metals, particularly from the platinum group, are highly effective. The choice of catalyst is critical for achieving high yield and selectivity for the desired γ-isomer (anti-Markovnikov addition) over the β-isomer (Markovnikov addition).

Table 2: Catalytic Systems for the Synthesis of GPTMS via Hydrosilylation

| Catalyst System | Reactants | Temperature (°C) | Reaction Time | Yield (%) | Reference(s) |

|---|---|---|---|---|---|

| Platinum on Activated Carbon (Pt/C) | Allyl Glycidyl Ether, Trimethoxysilane | Not specified | Not specified | 97.4 | scientific.netresearchgate.net |

| Karstedt's Catalyst (Pt(0)-divinyltetramethyldisiloxane) | Allyl Glycidyl Ether, Trimethoxysilane | 70 - 80 | 5 hours | ~89 | chemicalbook.com |

| Platinum Complex | Allyl Glycidyl Ether, Trimethoxysilane | 50 | 1.5 hours | 95.99 | chemicalbook.com |

| Speier's Catalyst (H₂PtCl₆ in isopropanol) | Allyl Glycidyl Ether, Triethoxysilane | Not specified | Not specified | High | researchgate.net |

| Cobalt Pincer Complex | Allyl Glycidyl Ether, Triethoxysilane | Not specified | Not specified | 98 (on 10g scale) | nih.gov |

| Rhodium Complex ([RhCl(dppbzF)]₂) | Allyl Chloride, Trichlorosilane | Not specified | Not specified | >99 (for chloropropylsilane) | nih.gov |

Recent research has also explored more cost-effective and sustainable base-metal catalysts, such as those based on cobalt, which have shown excellent activity and yield for the hydrosilylation of sensitive substrates like allyl glycidyl ether nih.gov.

Reaction Kinetics and Mechanisms of Trimethoxy(oxiranylmethyl)silane

The reaction mechanism of the silane moiety is well-established as a two-stage process of hydrolysis and condensation nih.gov. As noted previously, these two reactions occur at vastly different rates under ambient, slightly acidic conditions.

Table 3: Kinetic Parameters for GPTMS Reactions in Aqueous Solution (pH 5.4, 26°C)

| Reaction | Type | Rate Constant / Activation Energy | Timescale | Reference(s) |

|---|---|---|---|---|

| First Hydrolysis Step | R-Si(OMe)₃ → R-Si(OMe)₂(OH) | k = 0.026 min⁻¹ | Fast (minutes to hours) | tandfonline.comresearchgate.nettandfonline.com |

| Full Hydrolysis | R-Si(OMe)₃ → R-Si(OH)₃ | Not specified | ~2 hours | tandfonline.com |

| Condensation | R-Si(OH)₃ → Oligomers | Not specified | Slow (weeks to months) | tandfonline.comtandfonline.com |

| Epoxy Ring Opening | Epoxy → Diol | Eₐ = 68.4 kJ/mol | Slow (occurs with condensation) | tandfonline.comresearchgate.nettandfonline.com |

The mechanism of the epoxy group's reaction depends on the chemical environment. In many applications, such as epoxy adhesives, GPTMS is mixed with an amine curing agent. The amine acts as a nucleophile, initiating an anionic ring-opening polymerization of the epoxy groups rsc.org. The reaction starts with the nucleophilic attack of the amine on a carbon of the epoxy ring. The resulting alkoxide can then attack another epoxy ring, propagating a polymer chain.

Alternatively, cationic ring-opening polymerization can be initiated by Lewis or Brønsted acids lpnu.uabcrec.id. The catalyst activates the epoxy ring, which is then attacked by a nucleophile (which could be another monomer molecule or a solvent). This process is fundamental to creating hybrid organic-inorganic materials where the inorganic network is formed by the sol-gel process (hydrolysis and condensation of the silane) and the organic network is formed by the polymerization of the epoxy functionalities acs.org. The rates of all these reactions—hydrolysis, condensation, and epoxy ring-opening—are strongly accelerated by increases in temperature tandfonline.comresearchgate.net.

Hydrolysis Kinetics of Alkoxy Silane Groups

The hydrolysis of trimethoxy(oxiranylmethyl)silane is a critical initial step in the formation of siloxane films and networks. This process involves the conversion of the methoxy groups (-OCH₃) into silanol groups (-OH) through reaction with water. The kinetics of this reaction are significantly influenced by several factors, including the presence of catalysts and various process parameters.

Catalytic Influences (Acidic vs. Basic Conditions)

The hydrolysis of alkoxysilanes like trimethoxy(oxiranylmethyl)silane can be catalyzed by both acids and bases. gelest.com However, the reaction mechanisms and rates differ significantly under these conditions.

Under acidic conditions , the hydrolysis process is generally faster. gelest.com The reaction is initiated by the protonation of an alkoxy group, which makes the silicon atom more susceptible to nucleophilic attack by water. gelest.com The hydrolysis rate under acidic catalysis is minimally affected by the nature of the organic substituent attached to the silicon atom. gelest.com For trimethoxysilanes, the hydrolysis of the first methoxy group is the rate-determining step. Subsequent hydrolysis of the remaining methoxy groups occurs at a faster rate. nih.gov This can be attributed to the electronic effects of the newly formed hydroxyl groups.

In basic conditions , the hydrolysis mechanism involves the direct nucleophilic attack of a hydroxide (B78521) ion on the silicon atom. nih.gov The reaction proceeds via a pentacoordinate silicon intermediate. nih.gov The rate of hydrolysis in basic media is generally slower than in acidic media. gelest.com Unlike acidic hydrolysis, the rate under basic conditions is more sensitive to the steric hindrance of the alkoxy groups. The general order of reactivity for methoxy groups is trimethoxy > dimethoxy. shinetsusilicone-global.com

| Catalytic Condition | General Mechanism | Relative Rate | Key Influencing Factors |

| Acidic | Protonation of the alkoxy group followed by nucleophilic attack of water. gelest.com | Faster | Proton availability; subsequent hydrolysis steps are faster than the first. gelest.comnih.gov |

| Basic | Nucleophilic attack of hydroxide ion on the silicon atom. nih.gov | Slower | Steric hindrance of the alkoxy groups. nih.govshinetsusilicone-global.com |

Parametric Effects (Water-to-Silane Molar Ratio, Temperature, and Solvent)

Several experimental parameters significantly impact the hydrolysis kinetics of trimethoxy(oxiranylmethyl)silane.

The water-to-silane molar ratio is a crucial factor. A sufficient amount of water is necessary for the complete hydrolysis of all three methoxy groups. Insufficient water will result in a partially hydrolyzed product containing a mixture of methoxy and silanol groups. Excess water can accelerate the hydrolysis rate but may also promote the self-condensation of silanols, leading to the premature formation of oligomers and a less uniform film.

Temperature plays a significant role in accelerating the hydrolysis reaction. researchgate.net An increase in temperature provides the necessary activation energy for the reaction, leading to a higher rate constant. For instance, studies on the similar compound γ-glycidoxypropyltrimethoxysilane have shown that increasing the temperature from 26°C to 70°C dramatically accelerates both hydrolysis and subsequent condensation. researchgate.net

The choice of solvent can also influence the hydrolysis kinetics. The solvent can affect the solubility of the silane and the availability of water. For example, the hydrolysis rate of methyltriethoxysilane has been shown to vary significantly with different solvents. nih.gov In some cases, organic catalysts are used in non-aqueous solutions to control the hydrolysis process. nih.gov

| Parameter | Effect on Hydrolysis Kinetics |

| Water-to-Silane Molar Ratio | A stoichiometric or slightly excess amount of water is required for complete hydrolysis. Excess water can lead to accelerated condensation. |

| Temperature | Higher temperatures increase the reaction rate by providing higher activation energy. researchgate.net |

| Solvent | The type of solvent can affect the solubility of the silane and the rate of hydrolysis. nih.gov |

Polycondensation Pathways and Siloxane Network Formation

Following hydrolysis, the resulting silanol groups are highly reactive and undergo condensation reactions to form siloxane bonds (Si-O-Si), leading to the creation of oligomers and eventually a cross-linked polymer network.

Oligomerization and Polymerization of Silanols

The condensation of silanols can occur through two primary pathways: water-producing condensation (between two silanol groups) and alcohol-producing condensation (between a silanol group and an unhydrolyzed alkoxy group). These reactions lead to the formation of dimers, trimers, and larger oligomers. oecd.org The structure of these oligomers can be linear, branched, or cyclic. oecd.org The continued polymerization of these oligomers results in the formation of a three-dimensional polysiloxane network. The kinetics and structure of this network are influenced by the same factors that affect hydrolysis, such as pH, temperature, and solvent. nih.gov For instance, under acidic conditions, the condensation process tends to favor the formation of more linear and less branched polymers, while basic conditions often lead to more highly cross-linked and particulate structures. gelest.com

Epoxy Ring-Opening Mechanisms

The oxiranylmethyl group (also known as a glycidyl or epoxy group) of trimethoxy(oxiranylmethyl)silane provides a secondary reactive site that can participate in further cross-linking reactions. The three-membered epoxy ring is strained and can be opened by various nucleophiles. masterorganicchemistry.com

The ring-opening can be catalyzed by both acids and bases. libretexts.org Under acidic conditions , the oxygen atom of the epoxy ring is protonated, making the ring more susceptible to nucleophilic attack. libretexts.org The nucleophile will typically attack the more substituted carbon atom of the epoxide. libretexts.org

Under basic or nucleophilic conditions , the ring-opening occurs via an S_N2 mechanism, where the nucleophile attacks the less sterically hindered carbon atom of the epoxy ring. masterorganicchemistry.comlibretexts.org This results in the formation of a new functional group, such as a hydroxyl group if the nucleophile is water or a hydroxide ion. This newly formed hydroxyl group can then participate in further reactions. In the context of adhesion promotion, the epoxy group can react with functional groups in the organic polymer matrix, such as amines or carboxylic acids, forming a covalent bond and completing the bridge between the inorganic substrate and the organic polymer. The ring-opening reaction of epoxides can also be initiated by pendant silanol groups, leading to the formation of five- or six-membered rings. nih.gov

The specific mechanism and resulting product of the epoxy ring-opening reaction are highly dependent on the nature of the attacking nucleophile and the reaction conditions. rsc.orgmdpi.com

Polymerization and Crosslinking Dynamics

Trimethoxy(oxiranylmethyl)silane is a classic example of a bifunctional molecule used to create organic-inorganic hybrid materials. Its dual reactivity allows it to participate in polymer chain formation via its epoxy group and simultaneously form an inorganic network through its silane functionality.

The integration of trimethoxy(oxiranylmethyl)silane into a polymer matrix creates a hybrid material with enhanced properties. This can be achieved through two primary methods nih.gov:

Filler Pre-treatment (Presilanization): Inorganic fillers (like silica (B1680970) or glass fibers) are treated with the silane. The trimethoxysilyl groups hydrolyze to silanols (-Si(OH)₃), which then condense with hydroxyl groups on the filler surface, forming stable covalent bonds. The functionalized filler, now bearing reactive epoxy groups on its surface, is then mixed with the polymer resin. During curing, the epoxy groups react with the polymer matrix, creating a strong interfacial bond between the filler and the polymer.

Integral Blend (In Situ) Method: The silane is added directly to the polymer resin system as an additive nih.gov. During polymerization or curing, the epoxy group reacts and copolymerizes with the organic monomers or polymer chains. Concurrently, the trimethoxysilyl groups undergo hydrolysis and condensation, forming a dispersed or interpenetrating polysiloxane network within the organic matrix.

These approaches result in hybrid systems where the organic polymer provides flexibility and toughness, while the inorganic siloxane network contributes to improved thermal stability, mechanical strength, and adhesion.

The crosslinking action of the silane moiety is a two-step process that occurs in the presence of water researchgate.netresearchgate.net. This mechanism is fundamental to the curing of silane-crosslinked polymers.

Hydrolysis: The methoxy groups (-OCH₃) on the silicon atom react with water, replacing them with hydroxyl groups (-OH). This reaction transforms the trimethoxysilane into a highly reactive silanetriol intermediate (-Si(OH)₃).

Condensation: The newly formed silanol groups are unstable and readily condense with each other or with other silanol groups (e.g., on a filler surface). This condensation reaction releases water and forms stable, strong siloxane bridges (Si-O-Si) researchgate.netresearchgate.net.

While the primary role of trimethoxy(oxiranylmethyl)silane is as a coupling agent, other silane derivatives have been developed to act as initiators or co-initiators in various polymerization reactions.

Radical Polymerization: Certain organosilanes, such as tris(trimethylsilyl)silane (B43935) (TTMSS), have been identified as highly effective co-initiators for photopolymerization, often performing better than traditional amine co-initiators, especially in the presence of air researchgate.net. These silanes can participate in reaction pathways that reduce oxygen inhibition, a common problem in radical polymerization researchgate.net.

Cationic Polymerization: Silanes play a crucial role in modern redox-initiated cationic polymerization systems researchgate.net. In these systems, a silane (the reducing agent) reacts with an oxidizing agent, such as a diaryliodonium salt, in the presence of a noble metal catalyst. This redox reaction generates a Brønsted superacid, which is a potent initiator for the cationic ring-opening polymerization of epoxides and other heterocyclic monomers researchgate.net. This method allows for polymerization to occur rapidly at room temperature. Recent work has shown that initiator systems based on peroxides and silanes can effectively polymerize industrial epoxides via radical induced cationic frontal polymerization (RICFP) rsc.org.

Table 3: Role of Silane Derivatives in Polymerization Initiation

| Polymerization Type | Role of Silane | Mechanism | Typical Co-Reactants |

| Radical Photopolymerization | Co-initiator | Reduces oxygen inhibition, participates in radical generation | Photoinitiator (e.g., benzophenone, camphorquinone) researchgate.net |

| Cationic Polymerization | Reducing Agent | Redox reaction generates a superacid initiator | Diaryliodonium salt, Peroxides, Noble metal catalyst researchgate.netrsc.org |

Advanced Surface and Interfacial Modification Research

Molecular Mechanisms of Grafting and Adhesion Promotion

The efficacy of trimethoxy(oxiranylmethyl)silane as a surface modifier and adhesion promoter stems from its ability to form both strong covalent bonds and participate in non-covalent interactions at the material interface.

Formation of Covalent Siloxane Linkages (Si-O-Substrate)

The primary mechanism by which trimethoxy(oxiranylmethyl)silane anchors to inorganic substrates involves a two-step hydrolysis and condensation process. gelest.com Initially, in the presence of water, the methoxy (B1213986) groups (-OCH₃) of the silane (B1218182) undergo hydrolysis to form reactive silanol (B1196071) groups (-Si-OH). gelest.comresearchgate.net This reaction is often catalyzed by acids or bases. researchgate.netgelest.com

Following hydrolysis, these silanol groups can condense with hydroxyl groups (-OH) present on the surface of inorganic substrates, such as silica (B1680970), glass, and metal oxides. gelest.comnih.gov This condensation reaction results in the formation of strong, durable covalent siloxane bonds (Si-O-Substrate), effectively grafting the silane molecule onto the surface. nih.govgelest.com Concurrently, the silanol groups can also self-condense with each other to form a cross-linked polysiloxane network on the substrate surface. gelest.comnih.gov This process is influenced by factors such as pH, reaction time, and the amount of water present. icrc.ac.ir

The reaction sequence can be summarized as follows:

Hydrolysis: R-Si(OCH₃)₃ + 3H₂O → R-Si(OH)₃ + 3CH₃OH

Condensation with Substrate: R-Si(OH)₃ + HO-Substrate → R-Si(OH)₂-O-Substrate + H₂O

Self-Condensation: 2R-Si(OH)₃ → (HO)₂Si(R)-O-Si(R)(OH)₂ + H₂O

Non-Covalent Interactions and Interfacial Layer Structure

While covalent bonding is the primary anchoring mechanism, non-covalent interactions also play a crucial role in the organization and stability of the interfacial layer. nih.gov These interactions include hydrogen bonding and van der Waals forces.

Before the formation of covalent bonds, the hydrolyzed silanol groups of trimethoxy(oxiranylmethyl)silane can form hydrogen bonds with the surface hydroxyl groups of the substrate. gelest.com These initial hydrogen bonds help to properly orient the silane molecules at the interface, facilitating the subsequent condensation reaction.

Modification of Diverse Material Substrates

The unique chemical reactivity of trimethoxy(oxiranylmethyl)silane allows for the surface modification of a wide range of materials, leading to enhanced properties and performance in various applications.

Silica-Based Materials (Nanoparticles, Glass, Fibers, Clays)

Trimethoxy(oxiranylmethyl)silane is widely used to modify silica-based materials due to the abundance of surface silanol groups (Si-OH) that readily react with the silane.

Silica Nanoparticles: Surface modification of silica nanoparticles with this silane is a common strategy to improve their dispersion in polymer matrices and to introduce reactive sites for further functionalization. sciencegate.appchalmers.seresearchgate.net The concentration of the silane plays a key role in the functionalization process. sciencegate.app Successful grafting of the silane onto the nanoparticle surface has been confirmed by techniques such as Fourier Transform Infrared (FTIR) spectroscopy and Thermogravimetric Analysis (TGA). icrc.ac.ir

Glass: Glass surfaces, including slides and fibers, are frequently treated with trimethoxy(oxiranylmethyl)silane to enhance their adhesion to polymers. mdpi.comsemanticscholar.orgsisib.comnih.gov In fiber-reinforced composites, this treatment is critical for improving the interfacial bond between the glass fibers and the polymer matrix, which would otherwise be weakened by moisture. sisib.com The silanization process can significantly improve the mechanical properties of the resulting composites. mdpi.com

Clays (B1170129): Natural clays, such as montmorillonite (B579905) and hectorite, can be functionalized with trimethoxy(oxiranylmethyl)silane to create organoclays. uliege.beanl.govimist.magoogle.com This modification alters the surface from hydrophilic to more organophilic, facilitating their use as reinforcing fillers in polymer nanocomposites and as adsorbents for organic pollutants. uliege.beimist.ma The silylation reaction involves the condensation between the hydrolyzed silane and the hydroxyl groups on the clay surface. imist.ma

| Silica-Based Material | Purpose of Modification | Key Findings | References |

|---|---|---|---|

| Silica Nanoparticles | Improve dispersion in polymers, add reactive sites | Successful grafting confirmed by FTIR and TGA. Silane concentration is a critical parameter. | icrc.ac.irsciencegate.appchalmers.seresearchgate.net |

| Glass (Fibers, Slides) | Enhance adhesion to polymer matrices | Improves interfacial bonding and mechanical properties of composites. Prevents moisture-induced bond weakening. | mdpi.comsemanticscholar.orgsisib.comnih.govmdpi.com |

| Clays (Montmorillonite, Hectorite) | Create organoclays for polymer nanocomposites and adsorbents | Changes surface from hydrophilic to organophilic. | uliege.beanl.govimist.magoogle.com |

Metal and Metal Oxide Surfaces

The surface of many metals and metal oxides possesses a layer of native hydroxyl groups, which serve as reaction sites for trimethoxy(oxiranylmethyl)silane. This modification is employed to improve adhesion, corrosion resistance, and compatibility with organic coatings and polymers. nih.govresearchgate.net

The silanization of metal oxide nanoparticles, for instance, is a key strategy to prevent their aggregation and improve their stability and dispersibility in various media. nih.gov The hydrolysis of the silane forms silanol groups that can bond with the hydroxyl groups on the metal oxide surface, creating a stable -Si-O-Metal linkage. researchgate.net This surface treatment has been successfully applied to a variety of metal oxides, enhancing their performance in applications ranging from polymer composites to coatings. nih.govmdpi.com

| Metal/Metal Oxide | Effect of Modification | Investigative Techniques | References |

|---|---|---|---|

| Aluminum | Improved adhesion in adhesive joints | Tensile tests, Contact angle measurements | mdpi.com |

| Various Metal Oxide Nanoparticles | Prevents aggregation, improves stability and dispersion | FTIR, TGA, Electron Microscopy | nih.govresearchgate.netmdpi.com |

Carbonaceous Materials (e.g., Carbon Fibers, Graphene Derivatives)

While pristine graphitic surfaces lack hydroxyl groups, surface oxidation or the presence of defects can introduce functional groups like carboxyl and hydroxyl groups on carbonaceous materials, enabling reaction with trimethoxy(oxiranylmethyl)silane.

Carbon Fibers: Surface treatment of carbon fibers with this silane is performed to enhance the interfacial adhesion between the fibers and polymer matrices, such as epoxy resins. mdpi.comnih.gov Often, an oxidation step is first carried out to introduce reactive sites on the fiber surface. mdpi.comsemanticscholar.org The silane then acts as a bridge, covalently bonding to both the fiber surface and the surrounding polymer, leading to composites with improved mechanical properties. nih.govsemanticscholar.org

Graphene Derivatives: Graphene oxide (GO), which is rich in oxygen-containing functional groups, can be readily modified with trimethoxy(oxiranylmethyl)silane. researchgate.netnih.gov This functionalization improves the dispersion of GO in polymer matrices and enhances the interfacial bonding, which is crucial for the development of high-performance graphene-based nanocomposites. researchgate.netnih.gov The silanization of GO has been shown to be a successful strategy for creating materials with improved mechanical and biocompatibility properties. nih.gov

| Carbonaceous Material | Modification Strategy | Resulting Improvement | References |

|---|---|---|---|

| Carbon Fibers | Oxidation followed by silanization | Enhanced interfacial adhesion and mechanical properties of composites | mdpi.comnih.govsemanticscholar.org |

| Graphene Oxide (GO) | Direct reaction with surface functional groups | Improved dispersion and interfacial bonding in polymer nanocomposites | researchgate.netnih.gov |

Natural and Synthetic Polymeric Substrates (e.g., Cellulose (B213188), Halloysite (B83129) Nanotubes)

The surface modification of natural and synthetic polymeric substrates using Silane, trimethoxy(oxiranylmethyl)-, often referred to as (3-Glycidyloxypropyl)trimethoxysilane (GPTMS), is a critical area of research for developing advanced composite materials. This bifunctional molecule possesses a trimethoxysilane (B1233946) group, which can form covalent bonds with inorganic substrates, and an epoxy (oxiranyl) group that can react with organic polymer matrices. atamanchemicals.com

Cellulose: Cellulose, an abundant natural polymer, is characterized by a high density of hydroxyl (-OH) groups on its surface. These groups make cellulose inherently hydrophilic, leading to challenges in its dispersion within hydrophobic polymer matrices. Treatment of cellulose fibers or nanocrystals with GPTMS addresses this issue by creating a more hydrophobic surface. scirp.orgresearchgate.net The modification process involves the hydrolysis of the methoxy groups of the silane to form reactive silanol (Si-OH) groups. These silanols then condense with the hydroxyl groups on the cellulose surface, forming stable covalent Si-O-C bonds. scirp.org This surface grafting enhances the compatibility between the cellulose filler and the polymer matrix, leading to improved interfacial adhesion and, consequently, enhanced mechanical properties of the resulting composite. scirp.orgnih.gov For instance, the incorporation of GPTMS-modified cellulose nanocrystals (GLCNCs) into a thermoplastic polyurethane (TPU) matrix resulted in a composite film with a tensile strain of 1740.42% and a toughness of 90.01 MJ/m³, significant improvements attributed to the enhanced interfacial interactions. nih.gov

Halloysite Nanotubes (HNTs): Halloysite nanotubes are naturally occurring clay nanotubes with a unique structure comprising an aluminol (Al-OH) inner surface and a siloxane (Si-O-Si) outer surface. researchgate.net The presence of hydroxyl groups on the edges and inner surface allows for surface modification with silane coupling agents like GPTMS. researchgate.netmdpi.com Grafting GPTMS onto the HNT surface is a common method to improve its dispersion in polymer matrices and enhance interfacial interactions. mdpi.com The silane's trimethoxy groups react with the surface hydroxyls of the HNTs, while the epoxy ring provides a reactive site to bond with the polymer matrix. This modification improves the hydrophobicity of the HNTs, allowing for better dispersion in organic polymers and leading to nanocomposites with superior mechanical and thermal properties. mdpi.com Research has shown that a high degree of grafting of GPTMS onto the HNT surface can be achieved, with one study reporting a grafting degree of 93.3%. researchgate.netmdpi.com

Engineering of Interfacial Properties for Enhanced Performance

Influence of Silane Loading and Grafting Density on Interphase

The properties of the interphase region between the filler and the polymer matrix are critically dependent on the amount of silane used (silane loading) and the resulting surface coverage (grafting density).

The concentration of Silane, trimethoxy(oxiranylmethyl)- directly influences the extent of surface modification and, consequently, the performance of the final composite material. An optimal silane loading is crucial for creating an effective interphase that facilitates stress transfer from the matrix to the filler. Studies on various filler-polymer systems have shown that mechanical properties, such as tensile strength and modulus, tend to increase with silane loading up to a certain point. ktappi.krktappi.kr For example, in a bio-polyurethane composite, the tensile strength increased when the content of silane-modified cellulose nanofibers was between 1-2%, but decreased at higher concentrations of 4-8%. ktappi.krktappi.kr

Similarly, the grafting density of the silane on the substrate surface plays a pivotal role. Insufficient grafting density may result in incomplete surface coverage, leaving hydrophilic areas exposed and leading to poor interfacial adhesion. Conversely, an excessively high grafting density might lead to the formation of a thick, brittle silane layer on the filler surface or self-condensation of silane molecules, which can be detrimental to the composite's mechanical properties. acs.org Research on nano-silica in epoxy resin demonstrated that both mechanical properties and glass transition temperature increased with the grafting density of an amino silane up to an optimal ratio (9% in the study), after which these properties declined. nih.gov While this study used a different silane, the principle of an optimal grafting density is broadly applicable. The maximum amount of grafted GPTMS on silica nanoparticles has been reported to be 1.99×10−6 mol/m2 in one study. The goal is to achieve a uniform monolayer of the silane on the substrate to maximize the covalent bonding and chemical interaction across the interface. acs.org

| Substrate | Silane | Silane Loading/Grafting Parameter | Observed Effect on Composite Properties | Reference |

|---|---|---|---|---|

| Cellulose Nanofiber | Methyltrimethoxysilane | 1-2 wt.% | Tensile strength increased by 23.52% | ktappi.kr |

| Cellulose Nanofiber | Methyltrimethoxysilane | 4-8 wt.% | Tensile strength decreased by 23.80–40.47% | ktappi.kr |

| Nano-silica | Amino Silane | 9% grafting ratio | Optimal mechanical properties and glass transition temperature | nih.gov |

| Silica Nanoparticles | GPTMS | 1.99×10−6 mol/m2 | Maximum grafted amount reported |

Control of Surface Energy and Wettability

The chemical modification of substrates with Silane, trimethoxy(oxiranylmethyl)- significantly alters their surface energy and wettability, which are key parameters governing the interaction between the substrate and a liquid or a polymer matrix. Wettability is commonly assessed by measuring the contact angle of a liquid, typically water, on the surface.

Untreated hydrophilic substrates like cellulose exhibit low water contact angles, indicating good wettability by water. ktappi.kr The grafting of GPTMS onto these surfaces introduces organofunctional propyl and epoxy groups, which are less polar than the original hydroxyl groups. This chemical change reduces the surface's affinity for water, thereby increasing the water contact angle and making the surface more hydrophobic (less wettable by water). For instance, modifying cellulose nanofibers with a silane at a 1:4 weight ratio increased the initial water contact angle from 66.7° for pure cellulose to 112.9°. ktappi.kr This increased hydrophobicity is crucial for improving the dispersion of natural fillers in non-polar polymer matrices.

| Substrate | Treatment | Initial Water Contact Angle (°) | Reference |

|---|---|---|---|

| Cellulose Nanofiber (CNF) | Untreated | 66.7 | ktappi.kr |

| CNF | Silane-modified (1:1 ratio) | 87.0 | ktappi.kr |

| CNF | Silane-modified (1:2 ratio) | 107.3 | ktappi.kr |

| CNF | Silane-modified (1:4 ratio) | 112.9 | ktappi.kr |

| Galvannealed Steel | Untreated | 59.8 | scielo.br |

| Galvannealed Steel | APTES/GPTMS film (various conditions) | >70 | scielo.br |

Characterization Methodologies and Computational Investigations

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the chemical structure of Silane (B1218182), trimethoxy(oxiranylmethyl)- and tracking its transformations during processes like hydrolysis and condensation.

Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Bonding Analysis

FTIR spectroscopy is a powerful tool for identifying the characteristic functional groups within the Silane, trimethoxy(oxiranylmethyl)- molecule and observing changes in its chemical bonding. The presence of specific absorption bands in the FTIR spectrum confirms the molecular structure. For instance, the disappearance of Si-O-R (alkoxy) bands and the appearance of Si-OH (silanol) and subsequently Si-O-Si (siloxane) bands are routinely monitored to study the hydrolysis and condensation reactions of alkoxysilanes. researchgate.net

Key characteristic peaks for Silane, trimethoxy(oxiranylmethyl)- and related silanes include:

Interactive Table: Characteristic FTIR Peaks for Silane Functional Groups| Wavenumber (cm⁻¹) | Assignment | Type of Vibration | Reference |

| 2925 | CH₂ | Stretching | semanticscholar.org |

| 1652 | O-H | Deformation (of intercalated water) | semanticscholar.org |

| Si-O-R | (Disappearance Monitored) | Stretching | researchgate.net |

| Si-OH | (Formation Monitored) | Stretching | researchgate.net |

| Si-O-Si | (Formation Monitored) | Stretching | researchgate.net |

Note: The specific wavenumbers can vary slightly depending on the chemical environment and sample state.

The successful grafting of silanes onto substrates is also confirmed by the appearance of new bands. For example, the appearance of a new band at 2925 cm⁻¹ representing CH₂ stretching vibration confirms the creation of siloxane bonds when grafting (3-chloropropyl) trimethoxysilane (B1233946) onto halloysite (B83129) nanotubes. semanticscholar.org

Nuclear Magnetic Resonance (NMR) Spectroscopy (Solution and Solid-State) for Reaction Monitoring and Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy, in both solution and solid-state, provides detailed information about the atomic-level structure and dynamics of Silane, trimethoxy(oxiranylmethyl)-. ¹H, ¹³C, and ²⁹Si NMR are particularly valuable for monitoring the hydrolysis and condensation reactions. nih.govresearchgate.net

In-situ NMR spectroscopy allows for the real-time tracking of intermediate species during hydrolysis reactions. nih.gov For instance, ¹³C and ²⁹Si NMR can be used to study the interaction of different silanes, revealing the formation of new chemical species like hydroxylamines, amides, and silanols. researchgate.net The chemical shifts in ²⁹Si NMR are sensitive to the substitution of methoxy (B1213986) groups with ethyl groups and complexation with Lewis acids, providing insights into reaction mechanisms. researchgate.net

Solid-state NMR is employed to investigate the structure of Silane, trimethoxy(oxiranylmethyl)- once it has been deposited or grafted onto a solid surface. researchgate.net For example, ¹³C CP MAS and ²⁹Si MAS NMR spectra can confirm the presence of the carbon atoms of the bridging group in bifunctional silane precursors. researchgate.net

Interactive Table: Representative NMR Data for Silane Characterization

| Nucleus | Type of Information | Application Example | Reference |

| ¹H | Proton environment | Monitoring hydrolysis and condensation | nih.govresearchgate.net |

| ¹³C | Carbon skeleton | Characterizing reaction products | researchgate.net |

| ²⁹Si | Silicon environment | Studying hydrolysis, condensation, and complexation | nih.govresearchgate.netresearchgate.net |

Other Spectroscopic Probes (e.g., UV/Vis Spectroscopy)

While less common for the direct structural characterization of Silane, trimethoxy(oxiranylmethyl)-, UV/Vis spectroscopy can be employed in specific contexts, such as in studies of photoinitiated polymerization involving silanes. For instance, UV-Vis light can be used to activate three-component photoinitiator systems that include a silane for the polymerization of acrylates. rsc.org The technique can also be used to monitor the oxidation of organosilanes in the presence of a photocatalyst by observing changes in the absorbance spectra over time. rsc.org

Microstructural and Thermal Analysis for Morphological and Compositional Studies

These techniques are critical for understanding how Silane, trimethoxy(oxiranylmethyl)- affects the morphology and thermal properties of materials it is incorporated into.

Thermogravimetric Analysis (TGA) for Grafting Quantification and Thermal Stability

Thermogravimetric Analysis (TGA) is a fundamental technique for quantifying the amount of Silane, trimethoxy(oxiranylmethyl)- grafted onto a substrate and for assessing the thermal stability of the resulting material. nih.gov By measuring the weight loss of a sample as a function of temperature, one can determine the amount of organic material (the silane) attached to an inorganic substrate. nih.govresearchgate.net

The weight loss in a specific temperature range can be attributed to the thermal degradation of the silane coupling agent. researchgate.net This data allows for the calculation of grafting density, which is a measure of the number of silane molecules attached per unit area of the substrate. nih.govresearchgate.net TGA is also used to evaluate the thermal stability of silane-modified materials. For example, studies have shown that the presence of silane-modified nanoparticles can enhance the thermal stability of polymer resins. researchgate.net The thermal stability of silane-grafted nanotubes is crucial for their application as nanofillers in polymers, and TGA is used to study this property. nih.gov

Interactive Table: TGA Data for Silane-Modified Materials

| Material | Temperature Range (°C) | Observation | Application | Reference |

| Silane-modified silica (B1680970) | 300-600 | Weight loss due to thermal degradation of silane | Quantification of grafted silane | researchgate.net |

| Silane-grafted halloysite nanotubes | 400-500 | Main mass loss due to dehydroxylation | Assessing thermal stability | semanticscholar.org |

| (3-aminopropyl)trimethoxysilane-grafted titanate nanotubes | Varies | Decomposition of organic moiety | Studying thermal stability for polymer reinforcement | nih.gov |

X-ray Diffraction (XRD) for Crystalline Structure and Intercalation

X-ray Diffraction (XRD) is a powerful technique for analyzing the crystalline structure of materials. In the context of Silane, trimethoxy(oxiranylmethyl)-, also known as γ-glycidoxypropyltrimethoxysilane (GPTMS), XRD is employed to investigate the structure of coatings and the intercalation of the silane into layered materials.

When GPTMS is used to modify filler particles, such as zirconia (ZrO2), XRD can be utilized to analyze the resulting composite polymer electrolytes. Studies have shown that the incorporation of GPTMS-functionalized fillers can disrupt the rigid crystalline structure of polymers like polyethylene (B3416737) oxide (PEO), leading to a reduction in crystallinity. researchgate.net This change is observable in the XRD patterns of the material.

Furthermore, XRD is instrumental in studying the interlayer expansion of lamellar materials when intercalated with organic molecules like GPTMS. For instance, the intercalation of GPTMS into the layers of a precursor material can be confirmed by the shifts in the diffraction peaks, indicating an increase in the interlayer spacing. researchgate.net This technique allows for the characterization of novel interlayer expanded materials. researchgate.net

Computational Chemistry and Molecular Modeling

Density Functional Theory (DFT) for Reaction Pathway Energetics and Electronic Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been effectively applied to study the molecular structure and vibrational frequencies of GPTMS. researchgate.netnih.gov

Researchers have used DFT calculations, specifically with Becke's three-parameter exchange functional combined with the Lee-Young-Parr correlation functional (B3-LYP) and a standard basis set like 6-311++G(d,p), to explore the conformational landscape of the GPTMS molecule. researchgate.netnih.gov By performing potential energy scans for various dihedral angles (SiCCC, CCCO, and OCCO), multiple stable conformations of GPTMS have been identified. researchgate.netnih.gov These calculations provide insights into the molecule's flexibility and the relative energies of its different spatial arrangements. researchgate.net

DFT is also employed to predict and assign vibrational bands observed in experimental infrared (IR) and Raman spectra of GPTMS. researchgate.net The calculated vibrational frequencies and intensities help in the detailed interpretation of the experimental spectra, allowing for a comprehensive understanding of the molecule's vibrational modes. researchgate.net Furthermore, DFT can be used to explore the electronic properties of materials under different conditions, such as pressure, which can influence their potential applications in optoelectronic devices. mdpi.com The method allows for the calculation of properties like the bandgap and density of states, providing a deeper understanding of the material's electronic behavior. mdpi.com

Table 1: Key DFT Calculation Parameters for GPTMS Analysis

| Parameter | Specification | Purpose | Reference |

| Functional | B3-LYP (Becke's three-parameter exchange functional with Lee-Young-Parr correlation functional) | To accurately describe the electron exchange and correlation energies. | researchgate.netnih.gov |

| Basis Set | 6-311++G(d,p) | To provide a flexible representation of the molecular orbitals. | researchgate.netnih.gov |

| Analysis Type | Potential Energy Scan | To identify stable conformers by exploring different dihedral angles (SiCCC, CCCO, OCCO). | researchgate.net |

| Output | Vibrational Frequencies | To predict and assign bands in IR and Raman spectra. | researchgate.net |

| Output | Electronic Properties | To calculate bandgap and density of states for understanding electronic behavior. | mdpi.com |

Molecular Dynamics (MD) Simulations for Interfacial Behavior and Network Dynamics

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the physical movements of atoms and molecules over time. youtube.com In the context of GPTMS, MD simulations are particularly useful for investigating its interfacial behavior and the dynamics of network formation in sizing layers for composites. researchgate.net

Reactive all-atom MD simulations have been used to study the structure and mechanical properties of GPTMS as a sizing material. researchgate.net These simulations model the formation of a network structure through Si-O-Si linkages between GPTMS molecules. researchgate.net The silicon atoms in GPTMS can form a varying number of these linkages, leading to different species denoted as T0, T1, T2, and T3, corresponding to zero, one, two, or three Si-O-Si bonds, respectively. researchgate.net By simulating different compositions of these species, researchers can analyze properties such as density, radial distribution function, and mechanical characteristics like modulus and strength. researchgate.net

MD simulations are also crucial for understanding the behavior of GPTMS at interfaces, for example, between a coating and a substrate. nih.govaps.org These simulations can provide insights into how the molecules arrange themselves at the interface and how they interact with the substrate material. nih.gov Methodological considerations for such simulations include accurately representing the solvent density, ensuring proper equilibration of both the surface-bound molecules and the solvent, and correctly handling electrostatic interactions. nih.gov

Table 2: Parameters Investigated in MD Simulations of GPTMS Sizing Layers

| Parameter | Description | Significance | Reference |

| Bond Density | Percentage of fully bonded GPTMS molecules (e.g., 100%, 50%, 25%, 12.5%). | Affects the crosslinking density and mechanical properties of the sizing layer. | researchgate.net |

| Interphase Thickness | The thickness of the sizing layer between the fiber and the matrix. | Influences the stress transfer and overall mechanical performance of the composite. | researchgate.net |

| Mode Mixity | The ratio of shear to normal loading conditions applied to the interface. | Determines the failure mechanism of the interphase under complex loading scenarios. | researchgate.net |

| System Ensemble | NVT (constant number of particles, volume, and temperature). | Maintains constant thermodynamic conditions during the simulation to study equilibrium properties. | researchgate.net |

| Time Step | The integration time step used in the simulation (e.g., 0.2 fs). | A small time step is necessary to accurately capture the high-frequency atomic vibrations. | researchgate.net |

Quantum Chemical Software Applications for Vibrational Spectroscopy Prediction (e.g., HyperChem)

Quantum chemical software packages like HyperChem provide a user-friendly platform for performing complex molecular modeling and simulations. chemits.comoregonstate.edu These tools are instrumental in predicting and visualizing the vibrational spectra of molecules such as GPTMS. chemits.com

Using such software, one can build a 3D model of the GPTMS molecule and perform geometry optimization to find its most stable structure. oregonstate.edu Following optimization, vibrational frequency calculations can be carried out to predict the infrared (IR) and Raman spectra. chemits.comoregonstate.edu The software can display the calculated spectrum, showing the frequencies and intensities of the vibrational modes. chemits.com A key feature is the ability to animate the atomic motions associated with each specific vibrational transition, which greatly aids in the assignment of spectral bands to particular molecular vibrations. chemits.comoregonstate.edu

These computational tools often incorporate various levels of theory, from semi-empirical methods to more rigorous ab initio and DFT methods, allowing researchers to choose the most appropriate level of accuracy for their study. chemits.comnih.gov For instance, semi-empirical methods like PM3 are often suggested as a good starting point for vibrational analysis due to their computational efficiency. oregonstate.edu The ability to perform mixed-mode calculations, where a part of the system is treated with quantum mechanics and the rest with classical mechanics, is also a valuable feature for studying complex systems. chemits.com The application of these software packages simplifies the process of correlating theoretical predictions with experimental spectroscopic data, providing a deeper understanding of the molecular structure and dynamics of GPTMS. researchgate.net

Emerging Research Frontiers and Prospective Developments

Design of Novel Silane-Based Hybrid Materials

The design of new hybrid materials using trimethoxy(oxiranylmethyl)silane is a rapidly expanding field, driven by the ability to create materials with tunable properties for a wide array of applications. rsc.orgijfmr.com Researchers are exploring its use in everything from bone tissue regeneration to advanced coatings and electronics. atamanchemicals.comijfmr.comnih.gov

A significant area of research is the development of organic-inorganic hybrid materials through the sol-gel process. ijfmr.com In this process, the trimethoxysilyl group of GPTMS undergoes hydrolysis and condensation to form a stable silica (B1680970) network, while the epoxy ring can react with various organic functional groups. atamanchemicals.comchemicalbook.com This allows for the covalent linking of inorganic and organic components, leading to materials with enhanced thermal stability, mechanical strength, and tailored functionality. ijfmr.comnih.gov

Recent studies have demonstrated the successful synthesis of hybrid scaffolds for bone tissue engineering by covalently linking bioactive glass particles to a gelatin matrix using GPTMS. nih.gov These hybrids exhibit stability in aqueous environments and support cell proliferation, showing great promise for bone repair applications. nih.gov The composition of these hybrids can be carefully controlled to influence their dissolution rates and bioactivity. nih.gov

Furthermore, the versatility of GPTMS extends to the creation of nanocomposites. It is used to functionalize nanoparticles, improving their dispersion and compatibility within polymer matrices. atamanchemicals.com This has led to the development of materials with enhanced mechanical and electrical properties, suitable for applications in electronics and advanced coatings. atamanchemicals.comijfmr.com For instance, GPTMS-modified silica nanoparticles have shown improved performance in bitumen, leading to more durable asphalt. acs.org

The table below summarizes key research findings in the design of novel hybrid materials using trimethoxy(oxiranylmethyl)silane.

| Application Area | Key Research Finding | Reference |

| Bone Tissue Engineering | GPTMS was used as a coupling agent to create stable gelatin/bioactive glass hybrid scaffolds that support cell growth and have tunable dissolution rates. | nih.gov |

| Protective Coatings | Hybrid coatings derived from GPTMS and tetraethylorthosilicate (TEOS) have been developed, with their corrosion resistance influenced by the organic content and water/alkoxide ratio. | ijfmr.comresearchgate.net |

| Nanocomposites | GPTMS functionalization of silica nanoparticles improves their dispersion in polymer matrices, enhancing the mechanical properties of materials like asphalt. | acs.orgresearchgate.net |

| Electronics | This silane (B1218182) improves the electrical properties of epoxy resin-based sealants and packaging materials by enhancing the adhesion between the resin and inorganic fillers. | atamanchemicals.comijfmr.com |

Mechanistic Understanding of Complex Multi-Component Systems

A deeper understanding of the reaction mechanisms of trimethoxy(oxiranylmethyl)silane in multi-component systems is crucial for controlling the final properties of the resulting materials. The chemistry of GPTMS is complex, as hydrolysis, condensation, and epoxy ring-opening reactions can occur simultaneously. rsc.org

The pH of the reaction environment plays a critical role in directing these reaction pathways. rsc.org Under basic conditions, both the condensation of the silica network and the opening of the epoxy ring are slowed down. rsc.orgresearchgate.net This can lead to the formation of unique, layered hybrid crystals through self-organization. rsc.org In contrast, acidic conditions can catalyze the hydrolysis and condensation reactions. ijfmr.com

Researchers are employing various analytical techniques, such as multinuclear magnetic resonance and light scattering, to study these reactions in detail. researchgate.net These studies have revealed that under highly basic conditions, GPTMS undergoes fast hydrolysis and condensation to form open hybrid silica cages, with the epoxy ring opening at a much slower rate. researchgate.net The opening of the epoxy ring can lead to the formation of various chemical species, including polyethylene (B3416737) oxide chains and diols. researchgate.net

The interaction of GPTMS with other components in a system is also a key area of investigation. For instance, in hybrid materials containing natural polymers like gelatin, the epoxide ring of GPTMS is hypothesized to react with nucleophilic groups on the polymer chain, such as carboxylic acids and amines, to form covalent bonds. rsc.org Understanding these specific interactions is essential for designing stable and functional biomaterials. rsc.org

The table below highlights different reaction conditions and their effects on the behavior of trimethoxy(oxiranylmethyl)silane.

| Reaction Condition | Effect on GPTMS | Resulting Structure/Property | Reference |

| Highly Basic pH | Slows down both silica condensation and epoxy ring opening. | Favors the formation of layered hybrid crystals through self-organization. | rsc.orgresearchgate.net |

| Acidic Catalyst (e.g., HCl) | Catalyzes the sol-gel process. | Used to generate organic-inorganic hybrid materials with controlled properties. | ijfmr.com |

| Aqueous Conditions with Polymers | Epoxide ring reacts with nucleophiles on the polymer chain (e.g., carboxylic acids, amines). | Covalent bonding between the inorganic and organic components, leading to increased mechanical stability. | rsc.org |

Rational Design of Interfacial Architectures via Predictive Modeling

Predictive modeling is an emerging frontier that promises to accelerate the rational design of interfacial architectures involving trimethoxy(oxiranylmethyl)silane. Computational methods, such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, are being used to gain insights into the molecular-level interactions that govern the performance of GPTMS at interfaces. africanjournalofbiomedicalresearch.compurdue.edu

These computational studies help to elucidate the mechanisms of adhesion and surface modification. For example, DFT calculations have been used to study the interaction between GPTMS and silica surfaces, providing insights into the silanization process. acs.org These models can predict the interaction energies and preferred bonding configurations, which is critical for designing effective coupling agents. acs.org

Quantum chemical modeling has also been employed to understand the functionalization of GPTMS and the properties of sol-gel films. africanjournalofbiomedicalresearch.com These studies support the hypothesis that functionalization often occurs through the nucleophilic addition of Si-O-Si chains to the epoxy group. africanjournalofbiomedicalresearch.com Such insights are invaluable for optimizing curing conditions and improving the adhesive properties of GPTMS-based materials. africanjournalofbiomedicalresearch.com

Furthermore, the integration of computational models with experimental data is leading to more accurate predictions of material behavior. For instance, dosimetry models are being used to predict the behavior of nanoparticles in biological environments, which is crucial for applications in nanomedicine and for assessing the safety of nanomaterials. biorxiv.org

The development of advanced machine learning algorithms, coupled with computational simulations, is also a promising avenue for predicting the properties of complex interfacial systems. purdue.edu These approaches can accelerate the discovery of new materials with tailored interfacial properties. purdue.edu

The table below provides examples of how predictive modeling is being used to understand and design trimethoxy(oxiranylmethyl)silane systems.

| Modeling Technique | Application | Key Insight | Reference |

| Density Functional Theory (DFT) | Investigating the silanization mechanism of silica nanoparticles with GPTMS. | Revealed that nucleophilic centers of asphaltene or resin molecules attack the electrophilic carbons of the epoxide ring. | acs.orgresearchgate.net |

| Quantum Chemical Modeling | Studying the functionalization of GPTMS and the properties of sol-gel films. | Supports the mechanism of H-bond nucleophilic addition of Si-O-Si chains to the epoxy group. | africanjournalofbiomedicalresearch.com |

| Integrated Dosimetry Models | Simulating the dynamics of nanoparticles in cell culture medium. | Enables more accurate prediction of the effective dose of nanoparticles in in vitro systems. | biorxiv.org |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.